(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol
Overview
Description
(3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Oxetan Formation and Cyclization
- The molecule has been studied for its role in the formation of oxetans, a class of chemical compounds. For instance, 1-(βγ-Epoxypropyl)cyclohexan-1-ol and its analogues, when treated with base in aqueous conditions, form corresponding oxetans, highlighting the potential use of these compounds in synthesizing cyclic structures (Murai, Ono, & Masamune, 1976).
Synthesis of Bioactive Molecules
- (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a similar compound, has been synthesized for use as an intermediate in the creation of various bioactive molecules. This highlights the importance of such compounds in medicinal chemistry (Kotian, Lin, El-Kattan, & Chand, 2005).
Bioisostere of Carboxylic Acid
- Oxetan-3-ol and related structures like (3S,4R)-4-[(cyclopropylmethyl)amino]oxolan-3-ol have been evaluated as potential bioisosteres for the carboxylic acid functional group, an important aspect in drug development (Lassalas et al., 2017).
Synthesis of Chiral GABA Analogues
- The synthesis of epimeric (2S, 3S)- and (2R,3S)-3-amino-2-(carboxymethyl) oxolanes from (S)-N-tritylhomoserine lactone is another significant application. These compounds are important for research in neurotransmitter analogues and in understanding the structure-activity relationship of these molecules (Papaioannou et al., 1991).
Synthesis of Oxetan-3-ol and Derivatives
- A study on the synthesis of oxetan-3-ol from epoxy chloropropane reports methods that are relevant for the preparation of compounds like this compound. This process underlines the importance of these compounds in synthetic chemistry, particularly in the creation of novel structures with potential applications in drug discovery (Tianxiang et al., 2016).
Intramolecular Amination
- Research on tetrahydro-1,3-oxazepines involved the intramolecular amination of cyclopropylmethyl cation, a process that may be related to the chemistry of this compound. This study contributes to the broader understanding of amination reactions in organic synthesis (Skvorcova, Grigorjeva, & Jirgensons, 2015).
Properties
IUPAC Name |
(3S,4R)-4-(cyclopropylmethylamino)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-8-5-11-4-7(8)9-3-6-1-2-6/h6-10H,1-5H2/t7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWUBAXLHOBRZLE-HTQZYQBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2COCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1CN[C@@H]2COC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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